2-(2,2-Dibromovinyl)furan

Übersicht

Beschreibung

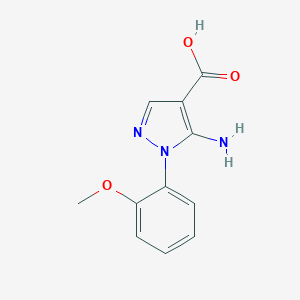

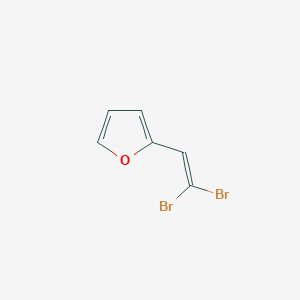

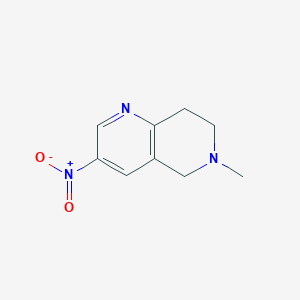

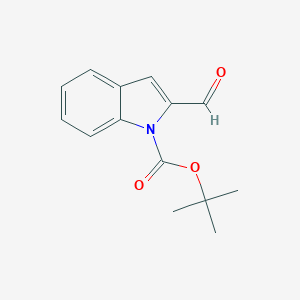

“2-(2,2-Dibromovinyl)furan” is a chemical compound with the empirical formula C6H4Br2O . It is a solid substance and has a molecular weight of 251.90 .

Molecular Structure Analysis

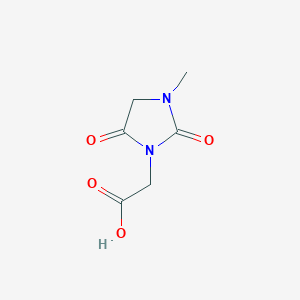

The molecular structure of “2-(2,2-Dibromovinyl)furan” consists of a furan ring with a dibromovinyl group attached to it . The SMILES string representation of this compound is Br\\C(Br)=C/c1ccco1 .

Physical And Chemical Properties Analysis

“2-(2,2-Dibromovinyl)furan” is a solid substance . Its molecular formula is C6H4Br2O and it has a molecular weight of 251.903 .

Wissenschaftliche Forschungsanwendungen

Biobased Polyesters Synthesis

2,5-Bis(hydroxymethyl)furan, a compound closely related to the furan family, has been utilized as a biobased rigid diol for the enzymatic synthesis of novel furan polyesters. These polyesters exhibit promising properties for various applications, thanks to their environmentally friendly nature and the potential for replacing petroleum-based polymers (Jiang et al., 2014).

Advanced Organic Synthesis

Furan derivatives, including those related to 2-(2,2-Dibromovinyl)furan, have been used in the synthesis of complex organic compounds. For instance, a sulfone-based strategy for preparing 2,4-disubstituted furan derivatives showcases the versatility of furan compounds in organic synthesis (Haines et al., 2011).

Optoelectronics Applications

Highly fluorescent aryl-vinyl benzo[1,2-b:4,5-b′]difuran derivatives have been synthesized for use in optoelectronics. These compounds demonstrate significant potential as materials for organic light-emitting devices (OLEDs), highlighting the role of furan derivatives in the development of advanced electronic materials (Bosiak et al., 2012).

Plasticization of Poly (Vinyl Chloride)

Bio-based furan-based plasticizers derived from furandicarboxylic acid have been developed as safer alternatives to traditional plasticizers. These furan-based plasticizers exhibit lower toxicity, good compatibility with PVC, and lower migration rates, making them suitable for industrial applications (Zhuang et al., 2020).

Antimicrobial Applications

Compounds such as 2-bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) have shown antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. The mode of action involves reactivity with thiol groups, leading to protein damage and antimicrobial effects (Allas et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2,2-dibromoethenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-6(8)4-5-2-1-3-9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVJQAUMWQPCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446159 | |

| Record name | 2-(2,2-dibromovinyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Dibromovinyl)furan | |

CAS RN |

100074-10-0 | |

| Record name | 2-(2,2-dibromovinyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)

![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)